3-Decyn-2-ol
Description
Significance of Alkynol Architectures in Complex Molecule Synthesis
The dual functionality of alkynols provides a versatile platform for a wide array of chemical transformations. The hydroxyl group can undergo oxidation to form ketones, or it can be substituted with other functional groups. libretexts.org Simultaneously, the alkyne's triple bond can be reduced to either an alkene or an alkane, or it can participate in various addition reactions and coupling chemistries. masterorganicchemistry.comwikipedia.org This orthogonal reactivity allows for sequential and selective modifications at different sites within the molecule, a crucial aspect in the multi-step synthesis of natural products, pharmaceuticals, and advanced materials. Furthermore, the rigid, linear geometry of the alkyne moiety can be strategically employed to control the three-dimensional structure of larger molecules. wikipedia.org
Research Context of 3-Decyn-2-ol within Contemporary Chemical Science
This compound, a specific member of the secondary alkynol family, has garnered attention in various fields of chemical research. It has been identified as a naturally occurring compound in certain plants and microorganisms. researchgate.net For instance, it has been found in the ethanolic extract of Lactuca runcinata DC. and is produced by bacteria such as Bacillus paramycoides, where it is suggested to contribute to antifungal activity. researchgate.netekb.eg Its presence has also been noted in studies of olive cultivars. heraldopenaccess.us In synthetic chemistry, research has explored methods for its preparation, such as the isomerization of 2-decyn-1-ol (B41293) and boron-mediated asymmetric reductions. The study of its chemical reactions, including its transformation into iodo-substituted decenones, provides insights into the reactivity of α,β-alkynyl ketones and their derivatives. sinica.edu.tw
Structure
2D Structure
3D Structure
Properties
CAS No. |
69668-93-5 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
dec-3-yn-2-ol |
InChI |
InChI=1S/C10H18O/c1-3-4-5-6-7-8-9-10(2)11/h10-11H,3-7H2,1-2H3 |
InChI Key |
PGIQIBRWODQISW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC(C)O |
Origin of Product |
United States |
Chemical and Physical Properties of 3 Decyn 2 Ol
Tabulated Physicochemical Data
The following table summarizes key physicochemical properties of this compound, including both experimentally determined and estimated values.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O | nih.gov |
| Molecular Weight | 154.25 g/mol | nih.govnmppdb.com.ng |
| IUPAC Name | dec-3-yn-2-ol | nih.gov |
| CAS Number | 69668-93-5 | nih.gov |
| Boiling Point | ~247.6°C (estimated) | |
| Density | ~0.8568 g/cm³ (estimated) | |
| Refractive Index | ~1.4455 (estimated) | |
| LogP (Octanol/Water Partition Coefficient) | 2.341 (Calculated) | chemeo.com |
| Water Solubility (log10WS) | -3.18 (Calculated) | chemeo.com |
This table is interactive. Click on the headers to sort the data.
Presence in Lactuca runcinata DC. Ethanolic Extracts
Structural Identifiers
Structural identifiers provide a standardized way to represent the molecule in chemical databases and software.
| Identifier Type | Value | Source |
| SMILES | CCCCCCC#CC(C)O | nih.gov |
| InChI | InChI=1S/C10H18O/c1-3-4-5-6-7-8-9-10(2)11/h10-11H,3-7H2,1-2H3 | nih.gov |
| InChIKey | PGIQIBRWODQISW-UHFFFAOYSA-N | nih.gov |
This table is interactive. Click on the headers to sort the data.
Iii. Advanced Synthetic Strategies for 3 Decyn 2 Ol and Its Stereoisomers
Total Synthesis Approaches to 3-Decyn-2-ol
Total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available precursors, provides a versatile platform for accessing this compound. sci-hub.se These approaches are often designed to be flexible, allowing for the preparation of analogs and derivatives for further study.
A cornerstone of many synthetic routes to this compound is the strategic manipulation of the alkyne functional group. beilstein-journals.org Alkynes are versatile building blocks in organic synthesis due to their ability to undergo a wide range of transformations. beilstein-journals.orgresearchgate.net
One common strategy involves the coupling of a smaller alkyne fragment with an appropriate electrophile. For instance, the lithium salt of 1-heptyne (B1330384) can be generated and reacted with acetaldehyde. This nucleophilic addition to the carbonyl group directly forms the carbon skeleton of this compound and installs the hydroxyl group at the C-2 position.
Another powerful technique is the Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. beilstein-journals.org While not directly applicable to the synthesis of this compound itself in a single step, this methodology is invaluable for creating more complex analogs or precursors.
Furthermore, the isomerization of other decynol isomers can be a viable route. For example, 2-decyn-1-ol (B41293) can be isomerized to this compound under basic conditions, often mediated by a lithium-1,3-diaminopropane complex. This process involves the migration of the triple bond and the hydroxyl group.
Here is a table summarizing some alkyne functionalization reactions relevant to the synthesis of alkynols:
| Reaction Type | Description | Key Reagents | Relevance to this compound Synthesis |
| Alkynylation of Aldehydes | Nucleophilic addition of a metal acetylide to an aldehyde to form a propargylic alcohol. researchgate.net | Organolithium reagents, Grignard reagents, Zinc acetylides | Direct formation of the this compound backbone by reacting a heptynylide with acetaldehyde. |
| Sonogashira Coupling | Palladium-catalyzed cross-coupling of a terminal alkyne with a vinyl or aryl halide. beilstein-journals.org | Pd catalyst, Cu(I) cocatalyst, base | Synthesis of precursors or complex analogs of this compound. |
| Isomerization | Base-catalyzed migration of the alkyne and hydroxyl groups along a carbon chain. | Lithium-1,3-diaminopropane, Potassium tert-butoxide | Conversion of other decynol isomers to this compound. |
| Hydroboration-Oxidation | Addition of a borane (B79455) across the triple bond, followed by oxidation to yield a carbonyl group or alcohol. nih.gov | Borane (e.g., 9-BBN), H₂O₂, NaOH | Can be used to transform the alkyne into other functional groups for further elaboration. |
In contrast, a linear approach would involve the sequential addition of these functionalities to a growing molecular framework. For example, one could start with a simple alkyl chain and introduce the alkyne first, followed by a reaction to install the hydroxyl group at the desired position.
The strategic placement of these functional groups is also crucial for directing subsequent reactions. The hydroxyl group can act as a directing group in certain catalytic reactions, influencing the stereochemical outcome of transformations at or near the alkyne. nih.gov This interplay between the hydroxyl and alkyne moieties is a powerful tool in modern organic synthesis.
Methodologies Involving Alkyne Functionalization
Stereoselective and Asymmetric Synthesis of this compound and Chiral Analogs
Since this compound contains a stereocenter at the C-2 position, it can exist as a pair of enantiomers. The synthesis of a single enantiomer, a process known as asymmetric synthesis, is of paramount importance, especially in fields like pharmacology and materials science where the biological activity or physical properties of the enantiomers can differ significantly. rsc.org
Asymmetric induction is the process by which a chiral influence directs a chemical reaction to favor the formation of one stereoisomer over another. egyankosh.ac.inwikipedia.org In the context of synthesizing chiral alkynols like this compound, this influence can originate from a chiral substrate, a chiral reagent, or a chiral catalyst. wikipedia.org
The fundamental principle lies in the creation of diastereomeric transition states. When a prochiral substrate, such as an aldehyde, reacts with a nucleophile in the presence of a chiral entity, two possible transition states can be formed, leading to the two enantiomeric products. These transition states are diastereomeric and therefore have different energies. The chiral influence stabilizes one transition state over the other, leading to an excess of one enantiomer in the product mixture. egyankosh.ac.in
Several models, such as Cram's rule and the Felkin-Ahn model, have been developed to predict the stereochemical outcome of nucleophilic additions to carbonyl compounds bearing a nearby chiral center. egyankosh.ac.in These models consider the steric and electronic interactions between the substituents on the chiral center and the incoming nucleophile to predict which face of the carbonyl group will be preferentially attacked.
The development of chiral catalysts has revolutionized asymmetric synthesis, allowing for the production of enantiomerically enriched compounds from achiral starting materials. solubilityofthings.com In the synthesis of chiral alkynols, chiral catalysts are often employed in the key bond-forming step, the addition of an alkyne nucleophile to an aldehyde. organic-chemistry.org
A notable example is the work of Carreira and others, who developed a catalytic system for the enantioselective addition of terminal alkynes to aldehydes. organic-chemistry.org This system often utilizes a zinc salt, such as zinc triflate (Zn(OTf)₂), in combination with a chiral ligand, like N-methylephedrine. organic-chemistry.org The chiral ligand coordinates to the zinc ion, creating a chiral environment that directs the addition of the alkyne to one face of the aldehyde, resulting in a high enantiomeric excess of the desired propargylic alcohol. organic-chemistry.org
Other transition metals, such as copper, iridium, and rhodium, have also been successfully used in combination with a variety of chiral ligands to catalyze the asymmetric synthesis of alkynols. frontiersin.orgnih.govnih.gov The choice of metal and ligand is crucial and is often tailored to the specific substrates being used.
Here is a table of selected chiral catalysts and their applications in enantioselective alkynol synthesis:
| Catalyst System | Chiral Ligand | Application | Typical Enantiomeric Excess (ee) |
| Zn(OTf)₂ | N-Methylephedrine organic-chemistry.org | Addition of terminal alkynes to aldehydes. organic-chemistry.org | Up to 99% |
| Cu(I) salts | Chiral P,N-ligands nih.gov | Enantioselective alkyne addition to nitrones. nih.gov | High |
| Iridium complexes | (R)-SEGPHOS nih.gov | Enantioselective carbonyl propargylation. nih.gov | High |
| Rhodium complexes | Chiral dienes | Asymmetric 1,2-addition of organoboronic acids to aldehydes | >90% |
In addition to chiral catalysts, chiral auxiliaries and reagents are powerful tools for controlling stereochemistry in the synthesis of alkynols. york.ac.ukwikipedia.org A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct a stereoselective reaction. wikipedia.org After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org
Evans' oxazolidinones are a well-known class of chiral auxiliaries that have been widely used in asymmetric synthesis, including in reactions that can be adapted for alkynol synthesis. wikipedia.org For example, an acyl-oxazolidinone can be elaborated to include an alkyne moiety, and subsequent reactions at the carbonyl group can be directed by the chiral auxiliary.
Chiral reagents are stoichiometric reagents that are themselves chiral and transfer this chirality to the product. A classic example is the use of chiral boranes for the asymmetric reduction of ynones (alkynyl ketones). Chiral reducing agents like the Corey-Bakshi-Shibata (CBS) catalyst can reduce the carbonyl group of an ynone to a hydroxyl group with high enantioselectivity, producing a chiral propargylic alcohol.
The use of chiral auxiliaries and reagents offers a high degree of predictability and control over the stereochemical outcome. However, a drawback is the need for stoichiometric amounts of the chiral material and the additional steps required for attaching and removing the auxiliary. york.ac.uk
Enantiopure Precursor Approaches (e.g., by analogy to reduction of 3-decyn-2-one)
The synthesis of specific stereoisomers of this compound relies on advanced strategies that introduce chirality in a controlled manner. One of the most effective methods is the enantiopure precursor approach, where a prochiral starting material is converted into a single enantiomer of the target molecule. psu.edunih.gov A prominent example of this strategy is the asymmetric reduction of the prochiral ketone, 3-decyn-2-one (B14352272). This transformation converts the planar carbonyl group into a chiral hydroxyl group, establishing the stereocenter at the C-2 position. Several powerful catalytic methods have been developed for the asymmetric reduction of ketones, particularly for α,β-acetylenic (ynone) systems, which can be applied by analogy to produce enantiomerically enriched (R)- or (S)-3-decyn-2-ol. wikipedia.orgacs.org
Key methodologies for the asymmetric reduction of 3-decyn-2-one include the Corey-Itsuno (CBS) reduction, asymmetric transfer hydrogenation (ATH), and the use of stoichiometric chiral borane reagents. These techniques employ chiral catalysts or reagents to create a diastereomeric transition state that favors the formation of one alcohol enantiomer over the other. wikipedia.orgscielo.br
Detailed Research Findings
Corey-Itsuno (CBS) Reduction: The Corey-Itsuno reduction is a highly reliable method for the enantioselective reduction of prochiral ketones. wikipedia.org The reaction utilizes a chiral oxazaborolidine catalyst, which coordinates to both the borane reducing agent (commonly borane-tetrahydrofuran (B86392) complex, BH₃•THF) and the ketone substrate. This ternary complex facilitates the transfer of a hydride ion to one face of the carbonyl group, dictated by the stereochemistry of the catalyst. For α,β-acetylenic ketones, this reduction has been shown to proceed with high selectivity for the carbonyl group without affecting the carbon-carbon triple bond. wikipedia.org By selecting the appropriate enantiomer of the CBS catalyst, either (R)- or (S)-3-decyn-2-ol can be synthesized with high predicted enantiomeric excess.
Asymmetric Transfer Hydrogenation (ATH): Asymmetric transfer hydrogenation (ATH) represents another robust strategy for producing chiral alcohols. nih.gov This method typically involves a transition metal catalyst, often a ruthenium(II) complex coordinated to a chiral diamine or amino alcohol ligand, and a hydrogen donor such as isopropanol (B130326) or a formic acid/triethylamine mixture. scielo.brnih.gov ATH has been successfully applied to the reduction of a wide variety of ketones, including ynones. nih.gov The process is valued for its operational simplicity and the use of safe, readily available hydrogen sources. nih.gov The enantioselectivity is controlled by the chiral ligand attached to the metal center, allowing for access to both enantiomers of the desired propargylic alcohol.
Reduction with Chiral Borane Reagents: Stoichiometric chiral borane reagents also provide excellent enantioselectivity in the reduction of acetylenic ketones. A notable example is B-chlorodiisopinocampheylborane (Ipc₂BCl), derived from the chiral pool terpene α-pinene. This reagent has been demonstrated to reduce hindered α,β-acetylenic ketones to the corresponding propargylic alcohols with exceptionally high enantiomeric excess. acs.org The reduction mechanism involves the formation of a six-membered, chair-like transition state, where steric interactions direct the hydride transfer to a specific face of the ketone.
The table below summarizes the expected outcomes for these enantioselective reduction methods applied to 3-decyn-2-one, based on findings for analogous substrates.
Table 1: Comparison of Enantioselective Reduction Methods for 3-Decyn-2-one
| Method/Reagent | Catalyst/Auxiliary | Typical Solvent | Expected Product | Reported ee % (Analogous Ynones) |
| Corey-Itsuno Reduction | (R)-CBS Catalyst + BH₃•THF | Tetrahydrofuran (THF) | (S)-3-Decyn-2-ol | >90% wikipedia.org |
| Corey-Itsuno Reduction | (S)-CBS Catalyst + BH₃•THF | Tetrahydrofuran (THF) | (R)-3-Decyn-2-ol | >90% wikipedia.org |
| Asymmetric Transfer Hydrogenation | Ru(II)-(S,S)-TsDPEN + HCOOH/NEt₃ | Isopropanol / Acetonitrile | (R)-3-Decyn-2-ol | >95% scielo.brnih.gov |
| Asymmetric Transfer Hydrogenation | Ru(II)-(R,R)-TsDPEN + HCOOH/NEt₃ | Isopropanol / Acetonitrile | (S)-3-Decyn-2-ol | >95% scielo.brnih.gov |
| Chiral Borane Reagent | (+)-B-Chlorodiisopinocampheylborane | Tetrahydrofuran (THF) | (S)-3-Decyn-2-ol | >98% acs.org |
| Chiral Borane Reagent | (-)-B-Chlorodiisopinocampheylborane | Tetrahydrofuran (THF) | (R)-3-Decyn-2-ol | >98% acs.org |
Note: Data is based on analogous reductions of α,β-acetylenic ketones as reported in the literature. CBS = Corey-Bakshi-Shibata; TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine.
Iv. Chemical Transformations and Reaction Mechanisms of 3 Decyn 2 Ol
Catalytic Transformations of Alkynol Substrates
Catalysis is key to unlocking the synthetic potential of alkynols like 3-decyn-2-ol. Metal catalysts can be used to selectively activate the alkyne, the alcohol, or both, enabling controlled and efficient transformations.
The reduction of the triple bond in this compound can be controlled to produce either an alkene or an alkane. While complete hydrogenation yields decan-2-ol, the more common and synthetically valuable transformation is the partial reduction (semi-hydrogenation) to an alkene.
A well-established method for this is Lindlar catalysis , which employs a palladium-on-calcium carbonate (or barium sulfate) catalyst that has been "poisoned" with a substance like lead acetate (B1210297) or quinoline. wikipedia.org This deactivation of the catalyst prevents the reaction from proceeding past the alkene stage. wikipedia.org The hydrogenation of an alkyne using a Lindlar catalyst is stereospecific, occurring via syn-addition of hydrogen to produce a cis-alkene. wikipedia.orgjove.com For this compound, this process yields (Z)-3-decen-2-ol. The mechanism involves the adsorption of the alkyne onto the surface of the metal catalyst, followed by the transfer of two hydrogen atoms to the same face of the triple bond. jove.com
Conversely, to obtain the trans-alkene, (E)-3-decen-2-ol, a dissolving metal reduction is typically used, for instance, with sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. libretexts.org
Transition metals are widely used to catalyze a variety of reactions involving alkynols. numberanalytics.com
Gold-catalyzed reactions: Gold catalysts are known to activate alkyne functionalities toward nucleophilic attack. beilstein-journals.org For propargylic alcohols, this can lead to rearrangements or addition reactions. dntb.gov.uanih.gov For example, gold catalysis can facilitate the hydroamination of propargylic alcohols to yield 3-hydroxyimines or, under different conditions, promote a Meyer-Schuster rearrangement to form enones. ucl.ac.uk
Palladium catalysis: Palladium catalysts are exceptionally versatile and are central to many carbon-carbon bond-forming reactions. acs.org The internal alkyne of this compound can participate in palladium-catalyzed cross-coupling reactions. rsc.orgnih.gov Furthermore, palladium catalysts can facilitate the annulation of internal alkynes with vinylic iodides to create various carbocycles. acs.org They are also effective for hydroaminocarbonylation, converting unsymmetrical internal alkynes into α,β-unsaturated amides with high stereoselectivity. bohrium.com
The oxidation of this compound can be directed at either the alcohol or the alkyne functional group.
Standard oxidation of the secondary alcohol using reagents like pyridinium (B92312) chlorochromate (PCC) or conditions such as the Swern oxidation will yield the corresponding ketone, 3-decyn-2-one (B14352272).
More forceful oxidation can lead to the cleavage of the carbon-carbon triple bond. This can be achieved with potent oxidizing agents like ozone or potassium permanganate. Palladium-catalyzed oxidative cleavage of the C≡C triple bond in 2-alkynyl carbonyl compounds has also been reported as a general strategy. researchgate.net Radical transformations of internal alkynes, initiated by oxidants, can also lead to a variety of functionalized products. rsc.org
Transition Metal-Mediated Reactions (e.g., Gold-catalyzed reactions, Palladium catalysis)
Derivatization Chemistry of the Hydroxyl and Alkyne Functionalities
The dual functionality of this compound allows for a wide array of derivatization reactions, enabling the molecule to be modified for various synthetic purposes.
The secondary alcohol group is amenable to several common transformations:
Esterification: The hydroxyl group can be converted to an ester by reacting with a carboxylic acid or its derivatives, such as an acid anhydride (B1165640) or an acyl chloride.
Etherification: Ethers can be formed via the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide.
Conversion to Halides: The hydroxyl group can be substituted with a halogen. Reagents like thionyl chloride (SOCl₂) are used for chlorination, while phosphorus tribromide (PBr₃) is effective for bromination.
| Reaction Type | Reagents | Product |
| Esterification | Carboxylic acid (R-COOH), Acid catalyst | 3-decyn-2-yl ester |
| Etherification | 1. Strong base (e.g., NaH) 2. Alkyl halide (R-X) | 2-alkoxy-3-decyne |
| Halogenation | Thionyl chloride (SOCl₂) | 2-chloro-3-decyne |
The internal triple bond provides a platform for numerous addition and cycloaddition reactions.
Hydration: Acid-catalyzed hydration of the alkyne, typically using aqueous sulfuric acid with a mercury(II) sulfate (B86663) catalyst, results in an enol that rapidly tautomerizes to a ketone. libretexts.orgleah4sci.com For an unsymmetrical internal alkyne like this compound, this reaction produces a mixture of two ketones: 2-decanone (B165314) and 3-decanone. libretexts.org
Hydroboration-Oxidation: This two-step sequence offers an alternative route to a ketone. Reaction of the alkyne with a sterically hindered borane (B79455) like disiamylborane, followed by oxidation with hydrogen peroxide in a basic solution, also yields a ketone. leah4sci.com
Halogenation: Alkynes react with halogens like chlorine (Cl₂) or bromine (Br₂) to form dihaloalkenes and, with excess halogen, tetrahaloalkanes. libretexts.org The initial addition is typically anti, leading to a trans-dihaloalkene. libretexts.org
| Reaction Type | Reagents | Product |
| Hydration | H₂SO₄, H₂O, HgSO₄ | Mixture of 2-decanone and 3-decanone |
| Hydroboration-Oxidation | 1. Disiamylborane 2. H₂O₂, NaOH | 3-decanone |
| Halogenation | Bromine (Br₂) (1 equiv.) | (E)-3,4-dibromo-3-decen-2-ol |
Functional Group Interconversions at the Hydroxyl Group
Mechanistic Studies of this compound Reactions
Mechanistic investigations provide a framework for understanding how and why chemical reactions occur, detailing the sequence of bond-breaking and bond-forming events. For this compound, such studies are crucial for predicting reaction outcomes and optimizing conditions for desired transformations.
The isomerization of internal alkynes to terminal alkynes, known as the "alkyne zipper" reaction, is a powerful transformation in organic synthesis. mdpi.comwikipedia.org This process is typically catalyzed by very strong bases, such as potassium 3-aminopropylamide (KAPA) or sodium salts of 1,3-diaminopropane. mdpi.comresearchgate.net By analogy to the documented isomerization of other long-chain alkynols, it is possible to postulate the mechanistic pathway for this compound. wikipedia.org
For an alkynol like this compound, the hydroxyl group plays a critical directing role. In the strongly basic reaction medium, the -OH group is deprotonated to form an alkoxide. This negatively charged center is thought to inhibit the isomerization machinery from moving past it, effectively directing the triple bond migration away from the hydroxyl group and towards the opposite end of the chain. Therefore, the isomerization of this compound would be expected to proceed unidirectionally to form 9-decyn-2-ol as the terminal alkyne product.
Studies on the related compound, 2-decyn-1-ol (B41293), have shown that it can be isomerized to 3-decyn-1-ol (B1582659) in high yield under specific conditions, highlighting the stability of the homopropargylic isomer (where the triple bond is one carbon away from the alcohol-bearing carbon) and the feasibility of controlling the isomerization to achieve a specific internal alkynol. researchgate.net
| Starting Material | Reagent | Conditions | Major Product | Reported Yield | Mechanistic Implication |
|---|---|---|---|---|---|
| 2-Decyn-1-ol | Sodium salt of 1,3-diaminopropane | Lower temperatures | 3-Decyn-1-ol | 68% | Demonstrates kinetic control is possible, favoring the stable homopropargylic alcohol. |
| 2-Decyn-1-ol | Sodium salt of 1,3-diaminopropane | 50 °C | 9-Decyn-1-ol | Not specified | At higher temperatures, the thermodynamically favored terminal alkyne is formed rapidly. |
The carbon-carbon triple bond in this compound is susceptible to electrophilic addition reactions. While specific studies on this compound are scarce, the transformation of 3-decyn-2-one provides a strong basis for proposing analogous reaction pathways. For instance, the hydroiodination of alkynes is a classic reaction that introduces hydrogen and iodine across the triple bond. manac-inc.co.jp
Mechanistic studies on the reaction of 3-decyn-2-one with a source of hydrogen iodide (HI) suggest that the reaction proceeds through direct regioselective hydroiodination of the triple bond. acs.org This likely involves the initial protonation of the alkyne by HI to form a vinylic carbocation intermediate. organic-chemistry.org The subsequent attack by an iodide ion (I⁻) on this intermediate leads to the final vinyl iodide product. organic-chemistry.org The regioselectivity of the attack (i.e., which carbon of the original triple bond receives the iodine) is influenced by the stability of the resulting carbocation.
By analogy, the reaction of this compound with HI would be expected to form key intermediates such as vinylic carbocations at either the C3 or C4 position. Nucleophilic attack by iodide would then yield a mixture of regioisomeric and stereoisomeric iodo-alkenols. The presence of the hydroxyl group at C2 would influence the electron density of the alkyne and the stability of the carbocation intermediates, thereby directing the reaction's outcome.
| Starting Material | Reagents | Proposed Intermediates | Final Products | Reference |
|---|---|---|---|---|
| 3-Decyn-2-one | NaI, TMSCl, H₂O | (E)-4-iodo-3-decen-2-one, (Z)-4-iodo-3-decen-2-one | (Z)-4-iodo-4-decen-2-one | rsc.org |
Thermodynamics: Thermodynamics governs the position of equilibrium and the relative stability of reactants and products. While internal alkynes are generally more stable than terminal alkynes, the alkyne zipper reaction is a classic example of a "contra-thermodynamic" process. mdpi.com This is because under the superbasic conditions used, the reaction is driven forward by the formation of a highly stable terminal acetylide anion, which effectively removes the terminal alkyne from the equilibrium and pulls the reaction to completion. msu.eduyoutube.com At higher temperatures, the formation of the thermodynamically favored terminal alkynol is rapid. researchgate.net However, at lower temperatures, intermediate isomers can be isolated, suggesting the reaction can be operated under kinetic control, where the product distribution is determined by the relative rates of formation rather than product stability. researchgate.netacs.org
| Transformation | System | Kinetic Insights | Thermodynamic Insights | Reference |
|---|---|---|---|---|
| Isomerization (Alkyne Zipper) | General Alkynes/Alkynols | Overall second-order kinetics (first-order in alkyne, first-order in base). Proton abstraction is rate-determining. | "Contra-thermodynamic" process driven by stable terminal acetylide formation. Terminal alkyne is the thermodynamic product. | mdpi.com |
| Isomerization | Decyn-1-ols | Lower temperatures allow for kinetic control, isolating intermediate isomers like 3-decyn-1-ol. | Higher temperatures (50 °C) lead to the rapid formation of the thermodynamically stable 9-decyn-1-ol. | researchgate.net |
| Hydration | Alkynes vs. Ketones | The transformation of an alkyne to its corresponding enol is highly thermodynamically favorable (~ -20 kcal/mol). | The transformation of a ketone to its enol is thermodynamically unfavorable (~ +6-10 kcal/mol). | nih.gov |
V. Research Applications and Synthetic Utility of 3 Decyn 2 Ol
3-Decyn-2-ol as a Building Block in Organic Synthesis
The bifunctional nature of this compound, possessing both a secondary alcohol and a carbon-carbon triple bond, allows for a range of chemical transformations. This makes it a versatile building block for the construction of more complex molecules. The reactivity of the hydroxyl and alkyne groups can be selectively addressed, providing a strategic advantage in multistep synthetic sequences.
Precursor for Advanced Organic Molecules and Analogs
As a chiral propargyl alcohol, this compound serves as a key starting material for the stereoselective synthesis of various organic molecules. Its structure is amenable to reactions such as oxidation, reduction, and substitution at the alcohol position, as well as addition reactions across the triple bond. One notable application is in the synthesis of allenes. Research has shown that chiral derivatives of 3-decyn-2-yl can be treated with aluminum hydride reagents to yield 2,3-decadiene, demonstrating the utility of this compound in preparing these versatile intermediates. researchgate.net
The synthesis of this compound itself can be achieved through methods like the boron-mediated asymmetric reduction of the corresponding ketone, 3-decyn-2-one (B14352272), which can provide enantiomerically enriched forms of the alcohol. This enantiopurity is crucial for its use as a chiral building block in the synthesis of optically active target molecules.
The transformations of molecules structurally related to this compound further highlight its potential. For instance, the conversion of 3-decyn-2-one into iodo-decenone derivatives showcases the reactivity of the carbon skeleton and the potential for creating diverse functionalized analogs. sinica.edu.tw
Synthesis of Related Compounds and Libraries
The functional groups of this compound allow for its derivatization to produce a library of related compounds for further study. The hydroxyl group can be oxidized to a ketone or substituted with other functional groups, while the alkyne can undergo reactions like hydrogenation to form alkenes or alkanes. For example, semi-hydrogenation using specific catalysts can stereoselectively produce either the (Z)- or (E)-alkene, expanding the range of accessible structures. The following table illustrates the potential for creating derivatives from this compound.
| Reaction Type | Reagent/Condition | Product Type | Potential Application |
| Oxidation | CrO₃, KMnO₄ | Ketone (3-Decyn-2-one) | Intermediate for further synthesis |
| Reduction (Alkyne) | Lindlar's Catalyst | (Z)-3-Decen-2-ol | Building block for natural products |
| Reduction (Alkyne) | Na/NH₃ | (E)-3-Decen-2-ol | Synthetic intermediate |
| Substitution (OH) | PBr₃ | 2-Bromo-3-decyne | Precursor for other functional groups |
| Allene Synthesis | Aluminum Hydride | 2,3-Decadiene | Chiral building block |
This table is illustrative of the synthetic potential of this compound based on the reactivity of its functional groups.
Role in Natural Product Chemistry and Biosynthetic Studies
This compound has been identified as a naturally occurring compound in a variety of organisms, from microorganisms to plants. This distribution suggests its involvement in fundamental biological processes and provides insights into the chemical diversity of the natural world.
Contribution to Understanding Natural Product Diversity
The identification of this compound in diverse natural sources underscores the variety of biosynthetic pathways that organisms have evolved. It has been detected as a major component in extracts of the green alga Chlorella vulgaris and the brown seaweed Cystoseira myrica. nih.govekb.egresearchgate.netnih.gov Furthermore, it is produced by the endophytic fungus Phoma herbarum and is found in the methanolic extracts of clove (Syzygium aromaticum). researchgate.net Its presence has also been noted in extracts from a combination of medicinal plants including Mentha piperita, Curcuma longa, and Andrographis paniculata. biomedicineonline.org The table below summarizes some of the natural sources of this compound.
| Organism | Type | Finding | Reference(s) |
| Bacillus paramycoides | Bacterium | Produced as a bioactive compound with antifungal properties. | ekb.eg |
| Chlorella vulgaris | Green Alga | Identified as a major chemical component in extracts with antifungal activity. | nih.govresearchgate.netnih.gov |
| Cystoseira myrica | Brown Seaweed | A major component of the hexane (B92381) extract, noted for antimicrobial activity. | ekb.eg |
| Phoma herbarum | Endophytic Fungus | Identified as a bioactive compound in studies of Mur enzymes. | researchgate.net |
| Syzygium aromaticum | Plant (Clove) | Detected in methanolic flower bud extracts. | researchgate.net |
This table represents a selection of organisms in which this compound has been identified.
Implications for Biosynthetic Pathway Elucidation
The discovery of this compound in microorganisms like Bacillus paramycoides opens avenues for investigating its biosynthetic origins. ekb.eg The production of such a specific secondary metabolite implies the existence of a dedicated enzymatic machinery. Elucidating this pathway, likely involving desaturases and hydroxylases, would contribute to the broader understanding of how organisms generate chemical diversity. While the specific biosynthetic pathway for this compound is not yet fully detailed in the literature, its presence in various species suggests that similar enzymatic cassettes may be distributed across different biological kingdoms. The study of its biosynthesis could provide tools for the bio-production of this and related compounds.
Chemical Ecology and Volatile Organic Compound (VOC) Research
This compound has been identified as a Volatile Organic Compound (VOC) in studies investigating the chemical interactions between organisms. Its volatility, combined with its demonstrated biological activity, suggests a role in chemical signaling and defense.
In the context of plant-microbe interactions, VOCs are crucial for communication. nih.govresearchgate.net Bacteria and fungi release a host of VOCs that can influence the growth and behavior of neighboring organisms. This compound is produced by wheat-associated bacteria, such as Bacillus paramycoides, which exhibit antagonistic effects against plant pathogenic fungi like Fusarium graminearum. ekb.eg This suggests that this compound may function as an antifungal agent, contributing to the protective effect these bacteria confer on their plant hosts.
Similarly, its presence in extracts of the alga Chlorella vulgaris has been directly linked to antifungal activity against several plant pathogens, including various Fusarium species and Aspergillus species. nih.govresearchgate.netnih.gov The compound's ability to inhibit fungal growth indicates its potential role as an allelochemical, a compound produced by one organism that affects the growth or development of another. This role in mediating antagonistic interactions is a key area of research in chemical ecology, with potential applications in developing natural alternatives to synthetic fungicides.
Investigation of Bioactive Volatile Metabolites
This compound has been identified as a volatile organic compound (VOC) in a variety of natural sources, where it often contributes to the organism's biological interactions. Its presence has been noted in bacteria, microalgae, fungi, and plants, with research frequently pointing towards its potential as an antimicrobial agent.
Studies have demonstrated the antifungal properties of extracts containing this compound. For instance, a diethyl ether extract of the green microalga Chlorella vulgaris, which contained this compound as a major chemical component (10.98%), showed significant growth inhibition against the plant pathogenic fungus Fusarium oxysporum. researchgate.netnih.gov The treatment with this extract resulted in damaged mycelial structure and a substantial reduction in conidia. researchgate.netnih.gov
The compound is also produced by various bacteria. It has been identified as one of nine bioactive compounds from Bacillus paramycoides, a bacterium isolated from wheat plants, with studies praising these compounds for their antifungal effectiveness. ekb.eg Similarly, it was detected in the chloroform (B151607) extract of Janibacter sp. RC18, a rare actinomycete isolated from the rhizosphere. sdiarticle4.com Research has also identified this compound as a major chemical component in Actinomycetes sp. isolated from soil. ekb.eg
In the plant kingdom, this compound has been found in extracts from various species. It was a component of the hexane extract of the brown seaweed Cystoseira myrica, which was noted for its antimicrobial activity. ekb.eg The compound was also detected in the methanolic extract of Syzygium aromaticum (clove) flower buds, which exhibited notable antioxidant and anticancer activities in one study. bepls.com Furthermore, it has been identified in the peels of Musa paradisiaca (banana) and as a constituent in the ripe fruit of Momordica charantia (bitter melon). koreascience.krliterasisains.id
The following table summarizes the identification of this compound as a bioactive volatile metabolite in various organisms.
| Organism | Source Type | Reported Bioactivity/Context | Reference(s) |
| Chlorella vulgaris | Green Microalga | Antifungal against Fusarium oxysporum | researchgate.netnih.gov |
| Bacillus paramycoides | Bacterium | Antifungal | ekb.eg |
| Janibacter sp. RC18 | Bacterium (Actinomycete) | Identified as a bioactive compound | sdiarticle4.com |
| Actinomycetes sp. | Bacterium | Identified as a major chemical component with antifungal potential | ekb.eg |
| Cystoseira myrica | Brown Seaweed | Antimicrobial | ekb.eg |
| Syzygium aromaticum | Plant (Clove) | Component of an extract with antioxidant and anticancer activities | bepls.com |
| Musa paradisiaca | Plant (Banana) | Identified as a phytochemical in peels | koreascience.kr |
| Momordica charantia | Plant (Bitter Melon) | Identified as a chemical constituent of the ripe fruit | literasisains.id |
| Tolypothrix distorta | Cyanobacterium | Identified in crude extract | asianpubs.org |
| Mimusops elengi | Plant (Spanish cherry) | Identified in methanol (B129727) extract of the flower | nih.gov |
Contribution to Sensory Science and Flavor Chemistry Research
In food analysis, this compound has been detected in both raw and processed items. For example, it was identified as a volatile substance in unfermented chickpea milk. nih.gov It was also found in Gurum (Citrullus lanatus Var. colocynthoide) seed oil extracted using supercritical fluid extraction, although it was not detected in oil from the same source extracted by a screw pressing method. mdpi.comnih.gov This suggests that the processing technique can significantly impact the final volatile composition of a food product. nih.govresearchgate.net
The compound's presence has been noted in animal products as well. A comparative analysis of different tissues in chicken meat identified this compound as one of the volatile organic compounds mainly found in breast muscle tissue, suggesting it plays a role in the characteristic flavor of the meat. frontiersin.org
In the realm of fermented beverages, this compound was listed among the volatile compounds identified in a study of five different Belgian fruity beers, highlighting its potential contribution to the complex aroma profile of beer. uliege.be It has also been found in the essential oil of spices, such as Amomum subulatum (Black cardamom). scispace.com
Beyond food and flavor, this compound has been studied as a semiochemical—a chemical substance that carries a message for an organism. Research has shown that it can elicit electrophysiological responses in the antennae of the Varroa destructor mite, a significant pest of honey bees, indicating it may play a role in the mite's chemical ecology. acadiau.cabac-lac.gc.ca
The table below lists various products and organisms in which this compound has been identified as a flavor or sensory-active compound.
| Product/Organism | Context | Relative Amount/Note | Reference(s) |
| Chickpea Milk | Volatile flavor compound | 4.65% in one sample of unfermented milk | nih.gov |
| Gurum Seed Oil | Volatile flavor compound | 0.07% in SFE-extracted oil; not detected in SPP oil | mdpi.comnih.gov |
| Chicken Meat | Volatile organic compound | Detected in breast muscle tissue | frontiersin.org |
| Fruity Beers | Volatile compound | Identified as a component of beer aroma | uliege.be |
| Amomum subulatum (Black Cardamom) | Essential oil component | 0.21% - 0.26% in two cultivars | scispace.com |
| Momordica charantia (Bitter Melon) | Volatile compound in ripe fruit | 9.54% | literasisains.id |
| Varroa destructor | Semiochemical | Elicited electrophysiological response | acadiau.cabac-lac.gc.ca |
Q & A
Basic Research Questions
Q. What are the recommended handling and storage protocols for 3-Decyn-2-ol to ensure experimental safety?
- Methodological Answer :
- Avoid ignition sources, electrostatic discharge, and skin/eye contact. Use personal protective equipment (PPE) including gloves, lab coats, and eye protection.
- Store in tightly sealed containers in dry, well-ventilated areas. Maintain upright positioning to prevent leakage .
- Implement fume hoods for vapor control and ensure access to emergency eyewash stations and safety showers .
Q. How can researchers synthesize this compound, and what catalysts are effective in its subsequent reactions?
- Methodological Answer :
- Synthesis via isomerization of 2-decyn-1-ol using sodium salts of 1,3-diaminopropane .
- For hydrogenation, Lindlar catalyst (palladium on calcium carbonate with quinoline) selectively produces cis-3-decen-1-ol under mild H₂ pressure. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid over-reduction .
Q. What analytical techniques are used to confirm the identity and purity of this compound?
- Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Match retention indices and spectral data (e.g., molecular formula C₁₀H₁₈O, CAS 69668-93-5) against libraries like NIST or in-house databases .
- Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon spectra to verify alkyne and hydroxyl group positions .
Advanced Research Questions
Q. How should researchers address contradictions in toxicity data for this compound across aquatic models?
- Methodological Answer :
- Compare toxicity endpoints (e.g., EC₅₀ and NOEC) using standardized protocols (e.g., OECD 201 for algae Pseudokirchneriella subcapitata). Discrepancies may arise from species sensitivity, exposure duration, or metabolic pathways .
- Apply multivariate statistical analysis to isolate variables (e.g., pH, temperature) influencing toxicity outcomes .
Q. What advanced analytical strategies are effective for detecting this compound as a leachable in polymer-based medical devices?
- Methodological Answer :
- Use GC-MS with spectral library matching (e.g., mainlib ID 5859) and factor analysis (MF/RMF values) to distinguish this compound from co-eluting compounds .
- Validate extraction protocols (e.g., Soxhlet, headspace) to simulate leaching under physiological conditions .
Q. How can mechanistic studies elucidate the role of this compound in lipid peroxidation pathways?
- Methodological Answer :
- Design experiments to measure 4-HNE (a lipid peroxidation marker) formation in oxidative stress models (e.g., cell lines treated with this compound).
- Use inhibitors (e.g., antioxidants) to isolate this compound’s contribution to reactive oxygen species (ROS) generation .
Data and Methodological Considerations
Q. How to optimize semi-hydrogenation of this compound to achieve stereoselective alkene products?
- Methodological Answer :
- Test catalyst systems (e.g., Lindlar vs. poisoned Raney Ni) under controlled H₂ pressure. Monitor reaction progress via FT-IR for alkyne-to-alkene conversion .
- Adjust solvent polarity (e.g., hexane vs. ethanol) to influence stereochemistry and minimize side reactions .
Q. What computational methods predict the environmental fate of this compound?
- Methodological Answer :
- Apply QSAR models to estimate biodegradation half-life and bioaccumulation potential. Cross-validate with experimental data (e.g., OECD 301B ready biodegradability tests) .
- Use molecular docking simulations to assess interactions with aquatic enzymes (e.g., cytochrome P450) .
Contradiction Analysis in Research
Q. How to resolve discrepancies in reported physicochemical properties of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
